molecular formula C15H20N4O3S2 B5737796 2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5737796
M. Wt: 368.5 g/mol
InChI Key: NSIRUMGMDFWROW-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the sulfonamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide moiety can be reduced to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The sulfonamide moiety can interact with proteins, affecting their function and signaling pathways. These interactions lead to the compound’s biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the sulfonamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-9(2)14-10(3)17-15(19-14)23-8-13(20)18-11-4-6-12(7-5-11)24(16,21)22/h4-7,9H,8H2,1-3H3,(H,17,19)(H,18,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIRUMGMDFWROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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